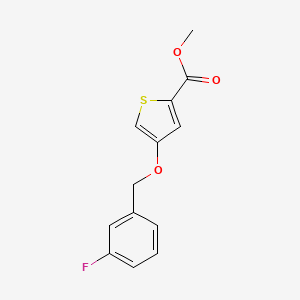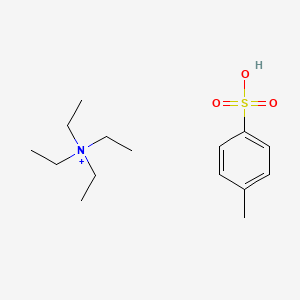
Diazald-N-methyl-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazald-N-methyl-13C, also known as N-Methyl-13C-N-nitroso-p-toluenesulfonamide, is a compound used as a precursor for the synthesis of diazomethane. Diazomethane is a highly reactive and toxic gas used in various chemical reactions, particularly in methylation processes. The incorporation of the carbon-13 isotope in this compound makes it valuable for isotopic labeling studies in research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazald-N-methyl-13C is synthesized through the nitrosation of N-methyl-p-toluenesulfonamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs in an aqueous medium at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: Diazald-N-methyl-13C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Oxidation products include sulfonic acids and other oxidized derivatives.
Reduction: Reduction products include amines and related compounds.
Substitution: Substitution reactions yield various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Diazald-N-methyl-13C has a wide range of applications in scientific research:
Chemistry: Used as a precursor for diazomethane in methylation reactions and isotopic labeling studies.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the synthesis of labeled pharmaceuticals for tracing and imaging studies.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes
Mecanismo De Acción
The primary mechanism of action of Diazald-N-methyl-13C involves its conversion to diazomethane upon treatment with a base such as sodium hydroxide or potassium hydroxide. The diazomethane generated is highly reactive and can participate in various chemical reactions, including methylation of carboxylic acids, phenols, and other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
N-Methyl-N-nitroso-p-toluenesulfonamide: The non-labeled version of Diazald.
N-Methyl-N-nitrosourea: Another precursor for diazomethane but less thermally stable and more toxic.
N-Methyl-N’-nitro-N-nitrosoguanidine: A mutagenic compound used for diazomethane synthesis.
Uniqueness: Diazald-N-methyl-13C is unique due to its isotopic labeling with carbon-13, making it particularly valuable for research applications that require tracing and studying metabolic pathways. Its relatively safe handling compared to other diazomethane precursors also adds to its uniqueness .
Propiedades
Número CAS |
60858-95-9 |
|---|---|
Fórmula molecular |
C8H10N2O3S |
Peso molecular |
215.24 g/mol |
Nombre IUPAC |
4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1 |
Clave InChI |
FFKZOUIEAHOBHW-VQEHIDDOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)






